8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The chemical compound of interest is related to a broader class of chemicals that includes various purine derivatives, which have been explored for their potential in scientific research and pharmacology. For instance, studies have shown the synthesis of related compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, demonstrating a method for obtaining these compounds from precursor molecules (Simo, Rybár, & Alföldi, 1998). Such syntheses contribute to the understanding of the structural and chemical properties of purine analogs.
Molecular Docking and 3D-QSAR Studies
Further research has extended to the investigation of purine analogs' interaction with biological receptors. Structure-activity relationship (SAR) studies, including docking and 3D-QSAR, have been conducted to evaluate the potency and hydrophilicity of purine derivatives as A(3) adenosine receptor antagonists. These studies are crucial for designing molecules with improved biological activity and solubility (Baraldi et al., 2008).
Antiviral Activity
Purine analogs have also been explored for their antiviral properties. The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation against various viruses in tissue culture highlight the potential of purine derivatives in antiviral drug development. Compounds in this class showed moderate activity against rhinoviruses at nontoxic dosage levels, suggesting their utility in therapeutic applications (Kim et al., 1978).
Receptor Affinity and Enzyme Activity
The exploration of receptor affinity and enzyme inhibitory potential of purine derivatives has been a significant area of research. Studies on substituted pyridines and purines containing 2,4-thiazolidinedione have shown effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity, indicating the versatility of purine analogs in addressing metabolic disorders (Kim et al., 2004).
Properties
IUPAC Name |
8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-26-18-17(19(29)25-21(26)30)28(12-6-14-31-16-7-3-2-4-8-16)20(24-18)23-9-5-11-27-13-10-22-15-27/h2-4,7-8,10,13,15H,5-6,9,11-12,14H2,1H3,(H,23,24)(H,25,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUFPLDWPPLLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CCCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.